molecular formula C23H22ClN3O4 B11187367 N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11187367
M. Wt: 439.9 g/mol
InChI Key: QLIMLJWURREEGB-GQCTYLIASA-N
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Description

This compound belongs to the benzohydrazide class, characterized by a pyrrolidin-2,5-dione core substituted with a 3,5-dimethylphenyl group and a 3-chlorobenzoylhydrazide moiety.

Properties

Molecular Formula

C23H22ClN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

N'-[(E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C23H22ClN3O4/c1-4-6-20(28)27(25-22(30)16-7-5-8-17(24)12-16)19-13-21(29)26(23(19)31)18-10-14(2)9-15(3)11-18/h4-12,19H,13H2,1-3H3,(H,25,30)/b6-4+

InChI Key

QLIMLJWURREEGB-GQCTYLIASA-N

Isomeric SMILES

C/C=C/C(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC=CC(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzohydrazide with 1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound shares a common scaffold with derivatives reported in and , which feature pyrrolidin-2,5-dione and benzohydrazide groups. Key structural differences include:

  • Substituents on the aromatic rings : The 3-chloro and 3,5-dimethylphenyl groups distinguish it from analogs like N'-[1-(4-[2,5-dioxopyrrolidinyl]phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (, Compound 3), which lacks halogenation.
  • Alkenoyl vs. aryl groups: The (2E)-but-2-enoyl chain contrasts with biphenyl or methoxyphenyl substituents in other derivatives (, Compounds 5–6; ) .
Table 1: Structural Comparison of Selected Benzohydrazide Derivatives
Compound Name/ID Key Substituents Biological Activity (MCF-7 IC₅₀) Molecular Targets (Docking Energy, kcal/mol)
Target Compound 3-chloro, (2E)-but-2-enoyl, 3,5-dimethylphenyl Not reported Not reported
, Compound 3 Phenyl, no halogen High cytotoxicity AKT1: −16.112; CDK2: −21.342
, Compound 5 Biphenyl, no halogen High cytotoxicity AKT1: −22.398; CDK2: −19.940
, Compound 3,4,5-Trimethoxy, 5-methoxy-2-methylphenyl No data No data
, Compound 2-chlorophenyl, 2-methoxy, phenylcarbonyl No data No data

Biological Activity

The compound N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide represents a complex structure with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications. This article will summarize the available research findings, including in vitro and in vivo studies, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

This compound can be broken down into its constituent parts:

  • But-2-enoyl group : This moiety is known for its role in various chemical reactions and can influence the compound's reactivity.
  • Chloro group : The presence of chlorine may enhance lipophilicity, potentially affecting the compound's bioavailability.
  • Dioxopyrrolidine : This core structure is often associated with biological activity due to its ability to interact with biological macromolecules.

Molecular Formula

The molecular formula of this compound is C_{18}H_{20}ClN_{3}O_{3}, indicating a significant number of heteroatoms that may contribute to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing hydrazone and dioxopyrrolidine moieties. For instance, compounds with structural similarities have exhibited cytotoxic effects against various cancer cell lines. In vitro tests showed that certain derivatives had significant inhibitory effects on tumor growth, suggesting that this compound may also possess similar properties.

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHeLa12.5
Compound BMCF-78.0
N'-[(2E)-but-2-enoyl]-3-chloro...A549TBD

Anticonvulsant Activity

The anticonvulsant activities of related hydrazone derivatives have been documented. For example, studies on N'-benzyl derivatives showed effective seizure control in animal models. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key findings suggest:

  • Substituent Effects : Electron-withdrawing groups enhance potency while electron-donating groups may reduce activity.
  • Core Structure Modifications : Alterations in the dioxopyrrolidine ring can significantly impact biological outcomes.

Case Study: Anticonvulsant Activity

In a study evaluating various benzyl derivatives, it was found that specific substitutions led to a marked increase in anticonvulsant efficacy compared to standard treatments like phenobarbital. This highlights the importance of structural modifications in enhancing therapeutic profiles.

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